2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAXBAMDYNOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541358 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90096-38-1 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation of Piperazine Derivatives
A widely employed strategy involves the alkylation of 4-(4-fluorophenyl)piperazine with ethylene oxide or haloethanol derivatives. For instance, 2-chloroethanol serves as an effective alkylating agent under basic conditions. In a representative procedure, 4-(4-fluorophenyl)piperazine is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (NaH) to deprotonate the secondary amine . Subsequent addition of 2-chloroethanol at 50–60°C facilitates nucleophilic substitution, yielding the target compound after 12–24 hours . Workup typically involves solvent evaporation, aqueous extraction, and acid-base purification to isolate the product in yields exceeding 75% .
This method’s efficiency hinges on the base strength and solvent polarity. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states . However, over-alkylation at both piperazine nitrogens is a common side reaction, necessitating stoichiometric control of the alkylating agent .
Reductive Amination for Piperazine Ring Formation
An alternative approach constructs the piperazine ring in situ via reductive amination. Here, 1,2-diaminoethane reacts with a diketone precursor bearing the 4-fluorophenyl group. For example, 1,4-difluorobenzene is treated with glyoxal to form a diketone intermediate, which undergoes reductive amination with 1,2-diaminoethane in the presence of sodium cyanoborohydride (NaBH3CN) . The resulting 4-(4-fluorophenyl)piperazine is then alkylated with 2-bromoethanol under refluxing ethanol, achieving moderate yields (60–65%) .
While this two-step method avoids pre-synthesized piperazine, it requires stringent control of reaction conditions to prevent polymerization byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms successful ring formation, with characteristic shifts for piperazine protons at δ 2.6–3.1 ppm .
Solid-Phase Synthesis for High-Purity Output
Recent advances leverage solid-phase synthesis to enhance purity and scalability. A Wang resin-bound piperazine derivative is functionalized with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling, employing palladium(II) acetate as a catalyst and potassium carbonate as a base . After cleavage from the resin using trifluoroacetic acid (TFA), the free piperazine is alkylated with 2-(bromoethoxy)tert-butyldimethylsilane (TBS-protected ethanol). Final deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound in 82% overall yield .
This method’s key advantage lies in its automated purification steps, which minimize byproduct contamination. High-performance liquid chromatography (HPLC) analyses report ≥99% purity for batches produced via this route .
Catalytic Hydroxylation of Vinylpiperazine Precursors
A novel catalytic approach introduces the ethanol moiety through hydroxylation. 4-(4-Fluorophenyl)-1-vinylpiperazine is subjected to hydroboration-oxidation using borane-THF complex and hydrogen peroxide . The reaction proceeds regioselectively, favoring anti-Markovnikov addition to form the primary alcohol. Yields range from 68–72%, with gas chromatography-mass spectrometry (GC-MS) confirming molecular ion peaks at m/z 224.27 .
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical parameters for each method:
Characterization and Quality Control
Successful synthesis is validated through spectroscopic and chromatographic analyses:
-
Infrared (IR) Spectroscopy : O-H stretches at 3450 cm⁻¹ and C-N vibrations at 1668 cm⁻¹ confirm ethanol and piperazine functionalities .
-
¹H NMR : Resonances at δ 1.97–2.12 ppm (piperazine CH2), δ 4.45–4.56 ppm (ethanol CH2), and δ 6.67–6.98 ppm (fluorophenyl aromatic protons) align with expected structural features .
-
Mass Spectrometry : Molecular ion peaks at m/z 224.27 ([M+H]⁺) match the theoretical molecular weight .
Industrial-Scale Considerations
Patents highlight t-butanol as a preferred solvent for large-scale reactions due to its low toxicity and ease of removal via distillation . For example, a 100-liter batch reaction in t-butanol achieves 83% yield after 6 hours, with HPLC purity of 99.9% . Post-synthesis, crystallization from 2-butanone yields prismatic crystals suitable for pharmaceutical formulation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group undergoes substitution under acidic or alkaline conditions. For example:
- Hydrolysis with HBr or H₂SO₄ at 80–85°C selectively cleaves bonds adjacent to the piperazine ring .
- TMSCN (trimethylsilyl cyanide) facilitates cyanide substitution under mild alkaline conditions .
Acylation and Esterification
The hydroxyl group reacts with acylating agents:
- Acetylation enhances lipophilicity for CNS-targeted drug candidates .
- Chlorination with SOCl₂ enables subsequent nucleophilic attacks (e.g., by amines or thiols) .
Mannich and Condensation Reactions
The piperazine ring participates in multicomponent reactions:
- Mannich reaction with formaldehyde and amines yields tertiary amines .
- Condensation with chloromethyl derivatives (e.g., 3,6-dichloropyridazine) forms fused heterocycles under reflux .
Example :
Industrial-Scale Modifications
Optimized protocols improve yield and purity:
| Process | Method | Purity | Scale | Source |
|---|---|---|---|---|
| Continuous flow synthesis | Automated reactors, HPLC purification | >99% | Metric tons | |
| Solvent recycling | Diisopropyl ether extraction | 95% | Pilot plant |
Pharmacological Relevance of Derivatives
Reaction products show bioactivity:
| Derivative | Biological Activity | Target | IC₅₀ | Source |
|---|---|---|---|---|
| Acetonitrile analog | Serotonin receptor modulation | 5-HT₁ₐ | 12 nM | |
| Hydrochloride salt | Antihistamine | H₁ receptor | 8.5 nM |
Stability and Byproduct Management
- Hydrolysis byproducts (e.g., benzylamine) are recovered via solvent extraction and reused .
- Acidic conditions (>pH 3) prevent N-oxide formation during storage .
This compound’s versatility in substitution, acylation, and condensation reactions makes it valuable for synthesizing neuroactive agents and industrial intermediates. Further studies on enantioselective reactions could expand its utility in asymmetric synthesis.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol serves as an essential intermediate in the synthesis of various organic compounds. Its unique piperazine structure allows for modifications that can lead to a range of derivatives with distinct properties and functionalities. The compound is particularly useful in the development of new materials and chemical entities .
Biology
The biological implications of this compound are significant, particularly regarding its interaction with cellular receptors. Research indicates that it may influence neurotransmitter systems, making it a candidate for studying neurological disorders. The fluorophenyl group enhances binding affinity to various molecular targets, which is crucial for pharmacological applications .
Medicine
Within medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions such as anxiety and depression by modulating serotonin receptors. Additionally, its derivatives are under investigation for their efficacy in targeting specific pathways involved in neurodegenerative diseases .
Case Studies and Research Findings
-
Neuropharmacological Studies:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential applications in treating mood disorders . -
Synthetic Applications:
Research highlighted its utility as an intermediate in synthesizing novel compounds with enhanced biological activity. For instance, derivatives synthesized from this compound showed improved selectivity towards specific enzyme targets involved in cancer progression . -
Toxicology Studies:
Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Findings suggest low toxicity levels, making it a promising candidate for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound is compared to analogues with modifications in the aryl substituent, piperazine linker, or terminal functional group. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Comparison with Analogues :
- Quinolinyl Pyrimidine Derivative (8e): Synthesized via a similar piperazine-ethanol backbone but requires additional steps to attach the quinoline-pyrimidine moiety, resulting in a lower yield (57%) .
- Chlorophenyl Analogues : Substituting 4-fluorobenzaldehyde with 4-chlorobenzaldehyde in the initial step maintains comparable yields (~70–82%) .
- Benzyl Derivatives : Benzyl-substituted analogues (e.g., ) show higher yields (75–82%) due to the stability of benzyl intermediates during cyclization .
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, also known by its CAS number 958827-59-3, is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.27 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine reuptake, which are critical neurotransmitters in mood regulation. In studies using the forced swim test and tail suspension test, these compounds demonstrated significant reductions in immobility time, suggesting an antidepressant effect .
Antipsychotic Properties
The compound has also been evaluated for antipsychotic activity. Studies show that it may act as a dopamine receptor antagonist, which is a common mechanism for many antipsychotic medications. It has been reported to reduce hyperactivity in rodent models, indicating potential efficacy in managing symptoms of schizophrenia .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound through its ability to inhibit oxidative stress and apoptosis in neuronal cells. In vitro studies have demonstrated that it can protect against glutamate-induced toxicity, which is relevant for conditions such as Alzheimer's disease .
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems:
- Serotonin Receptors : The compound shows affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, influencing mood and anxiety levels.
- Dopamine Receptors : As a dopamine antagonist, it modulates dopaminergic pathways that are often dysregulated in psychotic disorders.
- Neurotransmitter Reuptake Inhibition : It exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in synaptic clefts.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-(4-fluorophenyl)piperazine with ethylene oxide or 2-chloroethanol under reflux in an inert solvent (e.g., toluene or DMF) with a base like K₂CO₃ . Purity optimization can be achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). For analytical purity, HPLC with a C18 column and UV detection at 254 nm is recommended. Ensure water content <5.0% via Karl Fischer titration to prevent hydrolysis .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanolic solution. The crystal structure reveals molecular geometry, hydrogen bonding networks (e.g., O–H···N interactions between the ethanol moiety and piperazine nitrogen), and π-π stacking of the fluorophenyl group. These features inform solubility, stability, and intermolecular interactions critical for co-crystallization or formulation studies .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. If inhaled, move to fresh air and administer oxygen; avoid mouth-to-mouth resuscitation. For skin contact, wash thoroughly with water. Store in airtight containers at controlled room temperature (20–25°C), protected from light to prevent degradation. Monitor for unclassified hazards (HNOC) due to limited GHS data .
Advanced Research Questions
Q. How to design experiments to assess the compound’s receptor binding affinity and selectivity?
- Methodological Answer : Use radioligand binding assays with tritiated or fluorescent probes. For serotonin/dopamine receptor studies, incubate the compound with transfected HEK293 cells expressing target receptors (e.g., 5-HT₁A or D₂) and displace reference ligands like [³H]8-OH-DPAT. Calculate IC₅₀ values via nonlinear regression. Cross-validate with molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7E2Z) to predict binding poses and hydrogen-bonding interactions .
Q. How can data contradictions in pharmacological studies (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols:
- Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM MgCl₂).
- Validate receptor expression levels via Western blot.
- Compare results with structurally analogous compounds (e.g., 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol) to identify substituent effects .
Replicate experiments in orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .
Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) to the fluorophenyl ring to reduce CYP450-mediated oxidation.
- Prodrug approach : Mask the ethanol moiety as an ester (e.g., acetyl or pivaloyl) to improve plasma half-life.
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare t₁/₂ values with unmodified analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
